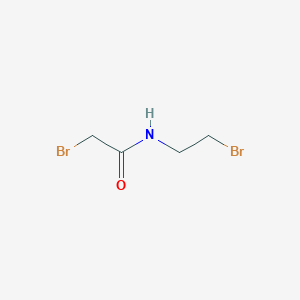
2-Bromo-n-(2-bromoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-n-(2-bromoethyl)acetamide is an organic compound with the molecular formula C4H7Br2NO It is a brominated derivative of acetamide and is characterized by the presence of two bromine atoms attached to the ethyl and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-(2-bromoethyl)acetamide typically involves the bromination of N-(2-bromoethyl)acetamide. One common method involves the reaction of N-(2-bromoethyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination of the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-(2-bromoethyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioethers, and ethers.
Reduction Reactions: Products include primary amines and alcohols.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-Bromo-n-(2-bromoethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-n-(2-bromoethyl)acetamide involves its reactivity with nucleophiles. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active site residues and inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetamide: Similar in structure but lacks the additional bromine atom on the ethyl group.
N-Bromoacetamide: Contains a single bromine atom attached to the acetamide group.
2-Bromoethylamine: Contains a bromine atom on the ethyl group but lacks the acetamide functionality.
Uniqueness
2-Bromo-n-(2-bromoethyl)acetamide is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a broader range of chemical transformations. This dual bromination also makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
CAS No. |
7152-58-1 |
|---|---|
Molecular Formula |
C4H7Br2NO |
Molecular Weight |
244.91 g/mol |
IUPAC Name |
2-bromo-N-(2-bromoethyl)acetamide |
InChI |
InChI=1S/C4H7Br2NO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8) |
InChI Key |
PCLSXVNWCCKTNI-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















